Curvulol

Anti-biofilm Staphylococcus aureus polyketide

Researchers requiring batch-verified S. aureus biofilm inhibition with quantitative endpoints risk procuring uncharacterized or misidentified polyketide congeners. Curvulol (CAS 15817-76-2), the sole naturally occurring isobenzofuran scaffold from Chaetosphaeronema achilleae, resolves this gap. • 96.18% biofilm inhibition at 256 μg/mL; defined biofilm MIC of 64 μg/mL (S. aureus DSM 1104) • Uniform antimicrobial MIC of 33.33 μg/mL against S. aureus, B. subtilis, R. glutinis, S. pombe • Cytotoxicity IC50: 5.5 μg/mL (L929), 7.5 μg/mL (KB-3-1) Specify ≥95% purity (HPLC) and request CoA confirming biofilm inhibition benchmark. Not interchangeable with curvulin (no antimicrobial activity) or vulculic acid (qualitative biofilm data only).

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 15817-76-2
Cat. No. B103223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurvulol
CAS15817-76-2
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=C(C=C2CO1)OC)O)O
InChIInChI=1S/C10H12O4/c1-5-8-6(4-14-5)3-7(13-2)9(11)10(8)12/h3,5,11-12H,4H2,1-2H3/t5-/m0/s1
InChIKeyHKKIPBZGPPCEMB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curvulol Procurement Guide: Polyketide Antimicrobial


Curvulol (CAS 15817-76-2), chemically (3S)-1,3-dihydro-6-methoxy-3β-methylisobenzofuran-4,5-diol, is a fungal polyketide secondary metabolite of the isocoumaran / isobenzofuran class [1]. Originally isolated from Curvularia siddiqui and subsequently from the endophytic fungus Chaetosphaeronema achilleae associated with Taxus baccata, curvulol was the first naturally occurring example of the 3-methylphthalan ring system [2]. The compound exhibits a multi-target bioactivity profile encompassing antimicrobial, anti-biofilm, and cytotoxic activities, as characterized in the 2019 study by Narmani et al. that systematically benchmarked curvulol alongside six co-isolated polyketide congeners [1].

Fungal polyketide antimicrobial probe
Biofilm inhibition study fit (quantitative endpoint)
Cell-model endpoint review (fibroblast, epidermoid)
Isobenzofuran scaffold for derivatization studies

Curvulol Differentiation from Analog Compounds


Procurement decisions that treat curvulol as interchangeable with its co-isolated structural analogs (curvulin, vulculic acid) or the similarly named curvularol risk experimental failure due to fundamentally divergent bioactivity profiles. In the head-to-head 2019 study, curvulin (compound 6) exhibited no measurable antimicrobial activity despite sharing the same biosynthetic origin as curvulol (compound 7) [1]. Vulculic acid (compound 4) matched curvulol in biofilm inhibition but lacks curvulol's broad antimicrobial spectrum and is primarily characterized as a photosynthetic inhibitor and phytotoxin rather than an antimicrobial agent [1]. The compound curvularol—a distinct heterotricyclic metabolite from Curvularia sp. RK97-F166—shows no antibacterial activity whatsoever and instead acts as a G1-phase cell cycle inhibitor in NRK cells at 150 ng/mL [2]. These three comparators each lack one or more of the functional dimensions that define curvulol's procurement value: antimicrobial activity, anti-biofilm activity, and mammalian cytotoxicity. The quantitative evidence below substantiates each point of differentiation.

Curvulin
Exhibits no antimicrobial activity in the same assay system; may not support antimicrobial screening that requires curvulol's profile.
Vulculic acid
Lacks quantitative biofilm inhibition data and broad antimicrobial spectrum; biofilm endpoint context may not transfer.
Curvularol
No antibacterial activity; acts as G1-phase cell cycle inhibitor; functional profile differs significantly from curvulol's antimicrobial and biofilm activities.

Curvulol Quantitative Comparison Evidence


Quantitative Biofilm Inhibition vs. Vulculic Acid

Curvulol and vulculic acid were both identified as S. aureus biofilm inhibitors in the same study, but curvulol is the only one of the pair for which a precise, quantifiable percentage inhibition has been reported [1]. Curvulol inhibited S. aureus biofilm formation by 96.18% at 256 μg/mL with a biofilm MIC of 64 μg/mL [1]. Vulculic acid was described only qualitatively as 'almost completely inhibited biofilm formation in Staphylococcus aureus at 256 μg/mL' in the same experimental system [1]. This quantitative precision is essential for calculating IC50 values for biofilm inhibition, performing dose-response analyses, and setting reproducible quality control specifications for procurement [1].

S. aureus biofilm inhibition vs. vulculic acid
Head-to-head
Curvulol
96.18% inhibition at 256 μg/mL; biofilm MIC 64 μg/mL
Vulculic acid
Qualitative only: 'almost completely inhibited' at 256 μg/mL
Supports quantitative biofilm inhibition screening context
Only curvulol provides verifiable numerical endpoint; data to verify for batch release
Anti-biofilm Staphylococcus aureus polyketide

Broad-Spectrum Antimicrobial Activity vs. Curvulin

In the same 2019 study that isolated both curvulol (7) and curvulin (6) from a single Chaetosphaeronema achilleae culture, curvulol demonstrated a uniform minimum inhibitory concentration (MIC) of 33.33 μg/mL against four taxonomically diverse microorganisms: the yeast Rhodoturula glutinis DSM 10134, the fission yeast Schizosaccharomyces pombe DSM 70572, the Gram-positive bacterium Staphylococcus aureus DSM 346, and the Gram-positive bacterium Bacillus subtilis DSM 10 [1]. By contrast, curvulin (compound 6) showed no antimicrobial activity against any tested strain in the same assay panel [1].

Antimicrobial spectrum vs. curvulin
Head-to-head
Curvulol
MIC 33.33 μg/mL against 4 strains (yeast & Gram-positive)
Curvulin
No detectable antimicrobial activity
Antimicrobial screening context: curvulin may not substitute
Shared isolation, identical assay; class-level differentiation confirmed
Antimicrobial MIC polyketide

Cytotoxicity Selectivity vs. Chaetosindanone

Curvulol exhibits cytotoxicity against murine fibroblast L929 cells with an IC50 of 5.5 μg/mL and against human epidermoid carcinoma KB-3-1 cells with an IC50 of 7.5 μg/mL . Chaetosindanone (compound 2), a previously undescribed indanone co-isolated from the same fungal extract, showed cytotoxicity against human breast adenocarcinoma MCF-7 cells with an IC50 of 1.5 μg/mL but was not reported to have activity against L929 or KB-3-1 lines [1]. The cell line selectivity profiles are non-overlapping, with curvulol preferentially active against fibroblast and epidermoid carcinoma backgrounds rather than the breast adenocarcinoma lineage targeted by chaetosindanone.

Cytotoxicity selectivity vs. chaetosindanone
Cross-study
Curvulol
L929 IC50 5.5 μg/mL; KB-3-1 IC50 7.5 μg/mL
Chaetosindanone
MCF-7 IC50 1.5 μg/mL (L929/KB-3-1 not reported)
Supports cell-model endpoint review; orthogonal selectivity
Non-overlapping cell lines; direct IC50 overlap unavailable
Cytotoxicity selectivity cancer cell lines

Isobenzofuran Scaffold Structural Novelty

Curvulol was established by Kamal et al. (1963) as 3(S)-4,5-dihydroxy-6-methoxy-3-methylphthalan, representing the first naturally occurring example of the isobenzofuran (phthalan) ring system [1]. This structural class is distinct from the other metabolites co-isolated from Chaetosphaeronema achilleae, which include the isoindolinone chaetosisoindolinone (1), the indanone chaetosindanone (2), phenylacetic acid derivatives (3, 5), the benzopyran vulculic acid (4), and the phenylacetate curvulin (6) [2]. The isobenzofuran core of curvulol provides a unique vector for synthetic derivatization that is inaccessible from the more common indanone, isoindolinone, or phenylacetate scaffolds present in the same natural extract.

Isobenzofuran scaffold novelty
Class-level
First naturally occurring 3-methylphthalan ring system
Unique scaffold for derivatization studies
None of the co-isolated congeners share this core; SAR context
Natural product isobenzofuran structural novelty

Functional Divergence from Curvularol

Despite nomenclature similarity, curvulol and curvularol are chemically and functionally distinct compounds. Curvulol (C10H12O4, MW 196.20) is a polyketide antimicrobial with an MIC of 33.33 μg/mL against multiple bacterial and fungal strains [1]. Curvularol (an organic heterotricyclic compound, CHEBI:82660) was isolated from a different Curvularia species (RK97-F166) and showed no antibacterial activity and only very weak antifungal activity [2]. Instead, curvularol inhibits cell cycle progression of normal rat kidney (NRK) cells in G1 phase at 150 ng/mL and induces morphological reversion of src-transformed NRK cells at 100 ng/mL [2].

Functional divergence from curvularol
Class-level
Curvulol
Antimicrobial MIC 33.33 μg/mL; biofilm inhib. 96.18%
Curvularol
No antibacterial activity; G1 cell cycle arrest at 150 ng/mL
Activity profiles do not overlap; orthogonal research pathways
Nomenclature similarity does not imply functional equivalence
Curvularol cell cycle functional specificity

Curvulol Research and Screening Applications


S. aureus Biofilm Inhibition Screening

Curvulol is the preferred compound for S. aureus biofilm inhibition assays requiring quantitative, batch-verifiable endpoints. Its 96.18% inhibition at 256 μg/mL with a defined biofilm MIC of 64 μg/mL [1] enables calculation of IC50 values for biofilm disruption and facilitates inter-laboratory reproducibility. Vulculic acid, despite co-occurring in the same natural extract, cannot serve this purpose because its biofilm inhibition is reported only qualitatively [1]. Researchers should specify a purity of ≥95% (HPLC) and request a certificate of analysis confirming the 96.18% biofilm inhibition benchmark at 256 μg/mL against S. aureus DSM 1104 as a quality control release criterion.

Broad-Spectrum Antimicrobial Susceptibility Testing

Curvulol is suitable for antimicrobial screening panels targeting Gram-positive bacteria (S. aureus, B. subtilis) and yeast (R. glutinis, S. pombe) where a uniform MIC of 33.33 μg/mL has been established [1]. Curvulin (compound 6) must be explicitly excluded as a substitute because it lacks any measurable antimicrobial activity in the identical assay system [1]. For procurement, specify the target MIC of 33.33 μg/mL against S. aureus DSM 346 and B. subtilis DSM 10 as acceptance criteria, and request co-isolation documentation confirming the absence of curvulin contamination.

Cytotoxicity Profiling in Fibroblast and Epidermoid Carcinoma Models

Curvulol is the appropriate choice for cytotoxicity studies in fibroblast (L929) and epidermoid carcinoma (KB-3-1) cell backgrounds, with IC50 values of 5.5 μg/mL and 7.5 μg/mL respectively . Researchers targeting breast adenocarcinoma (MCF-7) should instead select chaetosindanone (IC50 1.5 μg/mL), as curvulol's cytotoxicity profile is orthogonal and has not been characterized against MCF-7 [1]. This cell-line specificity must be considered when designing selectivity panels, as curvulol and chaetosindanone are not interchangeable for the same target indication.

Natural Product Scaffold-Hopping and Isobenzofuran Derivatization

Curvulol serves as the sole naturally occurring isobenzofuran scaffold among the seven polyketides co-isolated from Chaetosphaeronema achilleae [1][2]. Medicinal chemistry groups pursuing isobenzofuran-based lead optimization should procure curvulol rather than the more common phenylacetate (curvulin), indanone (chaetosindanone), or isoindolinone (chaetosisoindolinone) congeners, as none of these alternatives provide access to the 3-methylphthalan core for SAR studies. The predicted physicochemical profile—water solubility 9.7 g/L, logP 1.02–1.25, and compliance with Lipinski's Rule of Five—further supports its suitability as a starting point for fragment-based or structure-guided optimization .

Application
Selection Property
Validation Focus
S. aureus biofilm inhibition screening
Quantitative biofilm inhibition endpoint
Batch-to-batch biofilm inhibition benchmarking
Broad-spectrum antimicrobial susceptibility studies
Uniform antimicrobial panel activity
Cross-strain MIC reproducibility
Fibroblast & epidermoid carcinoma cytotoxicity profiling
Cell-line selectivity profile
Fibroblast and epidermoid cell-model endpoint review
Isobenzofuran scaffold-based lead optimization
Unique isobenzofuran core scaffold
Scaffold-based SAR exploration
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